molecular formula C26H21N5O2S B2729725 (4E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[2-(3-methylphenyl)hydrazinylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 314758-49-1

(4E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[2-(3-methylphenyl)hydrazinylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No. B2729725
CAS RN: 314758-49-1
M. Wt: 467.55
InChI Key: GIPADPNFDDLEBQ-RMLRFSFXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[2-(3-methylphenyl)hydrazinylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one is a useful research compound. Its molecular formula is C26H21N5O2S and its molecular weight is 467.55. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research on pyrazoline and thiazole derivatives often focuses on their synthesis, characterization, and evaluation for various biological activities. For example, studies have reported on the design and synthesis of pyrazolines based thiazolidin-4-one derivatives, aiming to explore their potential as anticancer and HIV agents. These compounds have been synthesized through various chemical reactions and characterized using spectroscopic techniques to confirm their structures (Patel et al., 2013).

Antimicrobial and Antifungal Activities

Many studies have evaluated the antimicrobial and antifungal activities of pyrazoline and thiazole derivatives. For instance, compounds with thiazole and pyrazoline structures have been tested for their antibacterial and antifungal effects, showing promising results against various bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents (Mori et al., 2021).

Molecular Docking and Theoretical Studies

Molecular docking and theoretical studies are crucial for understanding the interaction of chemical compounds with biological targets. Research involving pyrazoline and thiazole derivatives has utilized these methods to predict their binding affinities towards specific enzymes or receptors, which can help in the rational design of drugs with improved efficacy and selectivity. For example, docking studies of thiazole derivatives have provided insights into their potential mechanisms of action and interactions with bacterial DNA gyrase, suggesting their use in treating microbial diseases (Viji et al., 2020).

Anticancer and Antitumor Applications

Several pyrazoline and thiazole derivatives have been explored for their anticancer and antitumor activities. Studies have synthesized novel compounds and evaluated their efficacy against various cancer cell lines, revealing some compounds with significant inhibitory effects. This highlights the potential of such derivatives in cancer research and therapy development (Gomha et al., 2016).

properties

IUPAC Name

2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[(3-methylphenyl)diazenyl]-5-phenyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N5O2S/c1-17-7-6-10-20(15-17)28-29-24-23(19-8-4-3-5-9-19)30-31(25(24)32)26-27-22(16-34-26)18-11-13-21(33-2)14-12-18/h3-16,30H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCJCOHBOLQPDRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N=NC2=C(NN(C2=O)C3=NC(=CS3)C4=CC=C(C=C4)OC)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[2-(3-methylphenyl)hydrazinylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one

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